molecular formula C10H11BrN2 B15225634 5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine

5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B15225634
M. Wt: 239.11 g/mol
InChI Key: QXAIDPOZLJAGJW-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The presence of bromine, ethyl, and methyl groups in its structure makes it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine ring. The reaction conditions often include the use of microwave irradiation to enhance the efficiency and yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce extended conjugated systems with enhanced properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it distinct from other pyrazolo[1,5-a]pyridine derivatives and allows for unique applications in various fields.

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

5-bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H11BrN2/c1-3-9-6-10-5-8(11)4-7(2)13(10)12-9/h4-6H,3H2,1-2H3

InChI Key

QXAIDPOZLJAGJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC(=CC2=C1)Br)C

Origin of Product

United States

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